![molecular formula C18H26N4O4 B13576239 N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide](/img/no-structure.png)
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is a synthetic organic compound with the molecular formula C18H26N4O4. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of benzene-1,2,4,5-tetracarboxylic acid derivatives.
Reduction: Formation of tetraethylbenzene-1,2,4,5-tetraamine.
Substitution: Formation of various substituted benzene derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2,N4,N5-tetramethylbenzene-1,2,4,5-tetracarboxamide
- N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxylic acid
- N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetraamine
Uniqueness
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is unique due to its specific structural configuration, which allows for distinct chemical reactivity and biological interactions compared to its analogs. Its tetraethyl substitution pattern provides unique steric and electronic properties that can influence its behavior in various chemical and biological systems .
Eigenschaften
Molekularformel |
C18H26N4O4 |
---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-N,2-N,4-N,5-N-tetraethylbenzene-1,2,4,5-tetracarboxamide |
InChI |
InChI=1S/C18H26N4O4/c1-5-19-15(23)11-9-13(17(25)21-7-3)14(18(26)22-8-4)10-12(11)16(24)20-6-2/h9-10H,5-8H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI-Schlüssel |
HJAURGKGQCMCFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC(=C(C=C1C(=O)NCC)C(=O)NCC)C(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.